molecular formula C6H8N4O B13789351 4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile

4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile

Cat. No.: B13789351
M. Wt: 152.15 g/mol
InChI Key: QFBNOAFBZDOARN-UHFFFAOYSA-N
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Description

4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile is a heterocyclic compound that contains an imidazole ring substituted with an amino group, a methoxymethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-amino-1H-imidazole-5-carbonitrile with formaldehyde and methanol under acidic conditions can yield the desired compound . Another approach involves the use of amidines and ketones in a one-pot oxidative condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of catalysts and reaction conditions can be fine-tuned to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the imidazole ring.

    Reduction: Amine derivatives of the imidazole ring.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxymethyl and carbonitrile groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-(methoxymethyl)-1H-imidazole-5-carbonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5-amino-3-(methoxymethyl)imidazole-4-carbonitrile

InChI

InChI=1S/C6H8N4O/c1-11-4-10-3-9-6(8)5(10)2-7/h3H,4,8H2,1H3

InChI Key

QFBNOAFBZDOARN-UHFFFAOYSA-N

Canonical SMILES

COCN1C=NC(=C1C#N)N

Origin of Product

United States

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